2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]-1-phenylethanone
Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles has been achieved through various synthetic pathways, including the condensation of 2-aminothiophenol with aldehydes/ketones/acids/acyl chlorides . A novel and facile methodology for the synthesis of 2-substituted benzothiazole derivatives has been established, using α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst .Molecular Structure Analysis
The benzothiazole ring system is a heterocycle involving a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce significant changes in the biological activity of compounds .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for your compound is not available, it’s important to handle all chemical compounds with care. For example, (Benzothiazol-2-ylthio)methyl thiocyanate (TCMTB), a benzothiazole compound, is an oily, flammable, red to brown liquid with a pungent odor that is very slightly soluble in water. It decomposes on heating producing hydrogen cyanide, sulfur oxides, and nitrogen oxides .
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis. This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-26-19-12-15(22-24-17-9-5-6-10-20(17)28-22)11-16(23)21(19)27-13-18(25)14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECNZDJHAPVNPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Cl)OCC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]-1-phenylethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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